Potassium dideuterium phosphate (DKDP or KD*P, CAS: 13761-79-0) is a highly deuterated isomorphic analog of potassium dihydrogen phosphate (KDP), functioning as a premier nonlinear optical (NLO) and electro-optic material. In industrial and scientific procurement, DKDP is primarily sourced for its exceptional performance in Pockels cells, Q-switches, and frequency conversion applications (SHG, THG) for high-power Nd:YAG and Nd:YLF laser systems. By substituting hydrogen with deuterium (typically >95% to >98% deuteration), the material undergoes profound changes in its vibrational spectra and crystal lattice dynamics. This modification yields a crystal with superior near-infrared transparency, elevated electro-optic coefficients, and distinct ferroelectric properties compared to its hydrogenated counterpart, making it an indispensable, albeit higher-cost, component in advanced photonics and high-energy laser facilities [1].
Substituting DKDP with standard KDP is a frequent point of failure in high-power near-infrared laser engineering. While both share the same tetragonal crystal structure and broad ultraviolet transmission, KDP contains O-H bonds that exhibit strong vibrational overtone absorption near 1000–1100 nm. In high-energy Nd:YAG systems operating at 1064 nm, using KDP results in severe thermal lensing, phase-mismatch, and catastrophic laser-induced damage. Furthermore, the electro-optic coefficient (r63) of KDP is significantly lower, meaning a Pockels cell designed for DKDP will fail to achieve the required half-wave retardation if substituted with KDP under the same driving voltage. Conversely, for deep-UV applications like fourth-harmonic generation (266 nm), KDP is often preferred over DKDP due to lower UV absorption, proving that these two materials must be procured with strict wavelength-specific intent rather than treated as generic equivalents[1].
Deuteration eliminates the strong O-H vibrational overtones that plague KDP in the near-infrared spectrum. At the critical Nd:YAG emission wavelength of 1064 nm, highly deuterated DKDP exhibits an absorption coefficient of approximately 0.006 cm⁻¹, whereas standard KDP demonstrates an absorption coefficient of 0.07 cm⁻¹ [1].
| Evidence Dimension | Optical absorption coefficient at 1064 nm |
| Target Compound Data | ~0.006 cm⁻¹ |
| Comparator Or Baseline | ~0.07 cm⁻¹ (KDP) |
| Quantified Difference | >10-fold reduction in near-IR absorption |
| Conditions | 1064 nm wavelength, room temperature |
This dramatic reduction in absorption prevents thermal lensing and heat-induced optical damage, making DKDP the mandatory choice for 1064 nm high-power laser optics.
DKDP possesses a significantly enhanced longitudinal electro-optic effect compared to KDP. The clamped electro-optic coefficient (r63) for DKDP is approximately 25 pm/V, compared to just 10.3 pm/V for KDP. Consequently, the longitudinal half-wave voltage (Vπ) required for full optical retardation at 546 nm drops from 7.65 kV in KDP to just 2.98 kV in DKDP[1].
| Evidence Dimension | Electro-optic coefficient (r63) and Vπ (at 546 nm) |
| Target Compound Data | r63 ≈ 25 pm/V; Vπ ≈ 2.98 kV |
| Comparator Or Baseline | r63 ≈ 10.3 pm/V; Vπ ≈ 7.65 kV (KDP) |
| Quantified Difference | ~2.4x higher r63, resulting in a ~61% reduction in driving voltage |
| Conditions | Longitudinal modulation, 546 nm test wavelength |
A lower half-wave voltage drastically simplifies the power supply and switching electronics required for Q-switches, improving system reliability and switching speeds.
In large-aperture, high-energy laser systems, Transverse Stimulated Raman Scattering (TSRS) can cause severe energy loss and catastrophic crystal damage. Substituting deuterium for hydrogen in the crystal lattice splits the 915 cm⁻¹ Raman vibrational band, which reduces the spontaneous Raman scattering cross-section by a factor of two compared to KDP [1].
| Evidence Dimension | Spontaneous Raman scattering cross-section |
| Target Compound Data | 2x reduction (split 915 cm⁻¹ band) |
| Comparator Or Baseline | Baseline high cross-section (KDP) |
| Quantified Difference | 50% reduction in Raman cross-section |
| Conditions | High-power laser irradiation (e.g., Third Harmonic Generation) |
Suppressing TSRS is absolutely critical for the survivability of large-aperture optics in inertial confinement fusion and petawatt-class laser facilities.
The isotopic substitution of deuterium for hydrogen induces a massive geometric isotope effect, heavily altering the hydrogen-bond network and the ferroelectric phase transition. The Curie temperature (Tc) shifts from approximately 122 K in standard KDP to between 210 K and 229 K in DKDP (depending on the exact deuteration level, typically >95%) [1].
| Evidence Dimension | Curie Temperature (Tc) |
| Target Compound Data | ~210–229 K (for highly deuterated DKDP) |
| Comparator Or Baseline | ~122 K (KDP) |
| Quantified Difference | ~88 to 107 K upward shift in transition temperature |
| Conditions | Zero applied electric field, varying deuteration levels |
This massive shift dictates the temperature-dependent dielectric behavior of the crystal, requiring buyers to implement different thermal stabilization protocols when upgrading from KDP to DKDP.
Driven by its high r63 electro-optic coefficient and low half-wave voltage, highly deuterated DKDP (>98% D) is the industry standard for longitudinal Pockels cells. It allows for fast optical switching and Q-switching in 1064 nm Nd:YAG lasers without requiring excessively high-voltage driving electronics, which would be necessary if KDP were used [1].
Because of its drastically reduced absorption at 1064 nm (0.006 cm⁻¹) and suppression of Transverse Stimulated Raman Scattering, DKDP is the preferred nonlinear crystal for SHG and THG in high-energy pulsed laser systems. It mitigates thermal lensing and resists laser-induced damage far better than KDP in the near-infrared regime [1].
In mega-joule class laser facilities (such as the National Ignition Facility), DKDP is grown into massive boules and sliced into large-aperture plates. Its specific resistance to TSRS makes it uniquely capable of handling the extreme fluences required for frequency tripling (to 355 nm) without undergoing catastrophic structural failure [1].